Renal Safety Profile vs. Adefovir
Preclinical safety profiling demonstrates that the LB80317 prodrug (LB80380) exhibits a lower potential for renal toxicity compared to adefovir dipivoxil [1]. This finding is critical given that dose-limiting nephrotoxicity is a well-documented adverse effect of adefovir therapy [2].
| Evidence Dimension | Preclinical Renal Toxicity Potential |
|---|---|
| Target Compound Data | Lower potential for renal toxicity (preclinical safety profile) |
| Comparator Or Baseline | Adefovir dipivoxil (higher potential for renal toxicity) |
| Quantified Difference | Qualitatively lower; no quantitative renal impairment ratio reported for this specific comparison. |
| Conditions | Preclinical safety evaluation; specific model/assay not detailed in abstract. |
Why This Matters
This differential renal safety profile is a key procurement consideration for long-term CHB therapy where cumulative nephrotoxicity limits treatment options.
- [1] Yuen MF, Kim J, Kim CR, Ngai V, Yuen JC, Min C, et al. A randomized placebo-controlled, dose-finding study of oral LB80380 in HBeAg-positive patients with chronic hepatitis B. Antivir Ther. 2006;11(8):977-83. View Source
- [2] Yuen MF, Kim J, Kim CR, Ngai V, Yuen JC, Min C, et al. A randomized placebo-controlled, dose-finding study of oral LB80380 in HBeAg-positive patients with chronic hepatitis B. Antivir Ther. 2006;11(8):977-83. View Source
